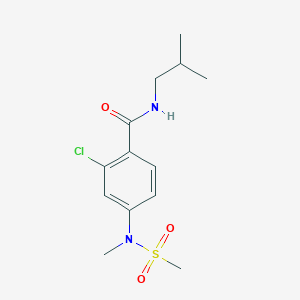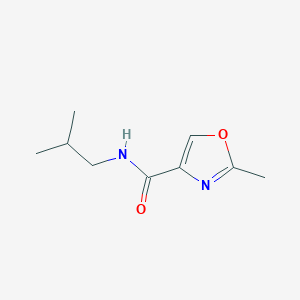![molecular formula C18H17FN2O2 B4471661 N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide](/img/structure/B4471661.png)
N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide
Overview
Description
N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropylcarbonyl group, a methylphenyl group, and a fluorobenzamide group
Preparation Methods
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bondsThe reaction conditions often require the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control, scalability, and safety. These methods allow for the precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamide moiety, where nucleophiles such as amines or thiols replace the fluorine atom.
Scientific Research Applications
N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group and the fluorobenzamide moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes that affect enzyme function .
Comparison with Similar Compounds
N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide can be compared with other similar compounds, such as:
N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-3-methylbenzamide: This compound differs by the substitution of a methyl group instead of a fluorine atom, which affects its chemical reactivity and biological activity.
N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}cyclohexanecarboxamide:
4-Aminocoumarin derivatives: These compounds share some structural similarities but have different functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-4-methylphenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-11-6-9-13(10-16(11)21-17(22)12-7-8-12)20-18(23)14-4-2-3-5-15(14)19/h2-6,9-10,12H,7-8H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZGYUIQUWPNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole](/img/structure/B4471583.png)
![3-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4471600.png)
![2-{2-[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]BUTANAMIDO}BENZAMIDE](/img/structure/B4471605.png)
![2-methyl-3-phenyl-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4471617.png)
![7-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4471622.png)

![N-(4-ethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B4471628.png)

![2-(ethylsulfanyl)-7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4471640.png)
![N-(2-ETHYLPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4471643.png)

![5-Piperidin-1-yl-2-[(2,4,5-trifluorophenyl)methyl]pyridazin-3-one](/img/structure/B4471667.png)
![3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4471675.png)
![6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B4471677.png)
